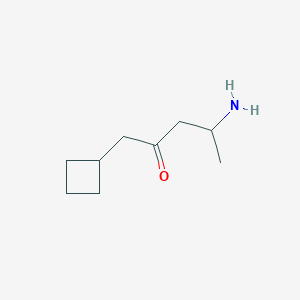
4-Amino-1-cyclobutylpentan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-1-cyclobutylpentan-2-one is an organic compound with the molecular formula C9H17NO. It is a cycloalkane derivative, characterized by a cyclobutyl ring attached to a pentanone chain with an amino group at the fourth position. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1-cyclobutylpentan-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of cyclobutylmethyl ketone with ammonia or an amine in the presence of a reducing agent. The reaction conditions often include:
Temperature: Moderate to high temperatures (50-100°C)
Solvent: Polar solvents like ethanol or methanol
Catalyst: Acid or base catalysts to facilitate the cyclization process
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for better control over reaction parameters and yields higher purity products. The use of automated reactors and advanced purification techniques like distillation and crystallization are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
4-Amino-1-cyclobutylpentan-2-one undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of corresponding alcohols.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
4-Amino-1-cyclobutylpentan-2-one is used in various scientific research applications:
Chemistry: As a building block in organic synthesis and for studying reaction mechanisms.
Biology: In the development of enzyme inhibitors and studying protein-ligand interactions.
Medicine: Potential use in drug discovery and development, particularly in designing compounds with specific biological activities.
Industry: Used in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Amino-1-cyclobutylpentan-2-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the cyclobutyl ring provides structural rigidity. This compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function.
Comparación Con Compuestos Similares
Similar Compounds
Cyclobutylamine: Similar structure but lacks the ketone group.
Cyclobutylmethyl ketone: Similar structure but lacks the amino group.
4-Aminopentan-2-one: Similar structure but lacks the cyclobutyl ring.
Uniqueness
4-Amino-1-cyclobutylpentan-2-one is unique due to the presence of both the cyclobutyl ring and the amino group, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C9H17NO |
|---|---|
Peso molecular |
155.24 g/mol |
Nombre IUPAC |
4-amino-1-cyclobutylpentan-2-one |
InChI |
InChI=1S/C9H17NO/c1-7(10)5-9(11)6-8-3-2-4-8/h7-8H,2-6,10H2,1H3 |
Clave InChI |
IDSWIQOERFFZDJ-UHFFFAOYSA-N |
SMILES canónico |
CC(CC(=O)CC1CCC1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


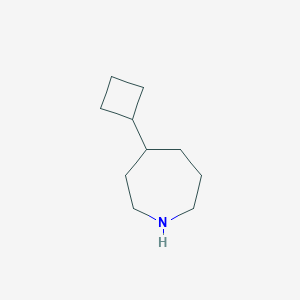
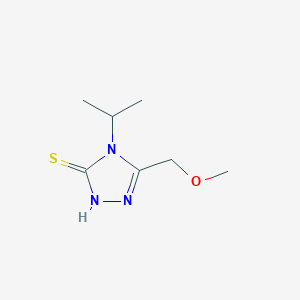
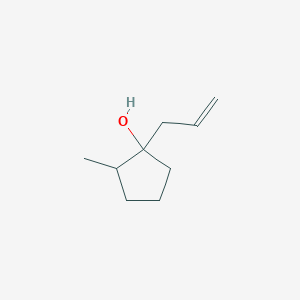
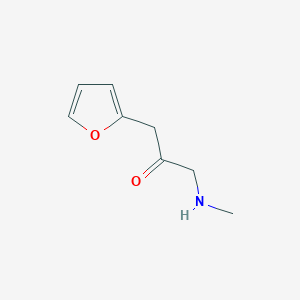
![1-[1-(Oxan-4-yl)-1H-1,2,3-triazol-4-yl]ethan-1-one](/img/structure/B13182015.png)
![Ethyl 1,6-dioxaspiro[2.5]octane-2-carboxylate](/img/structure/B13182021.png)
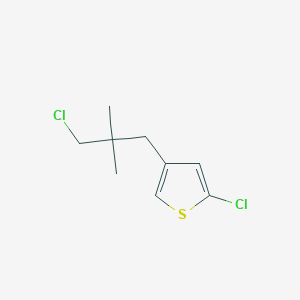
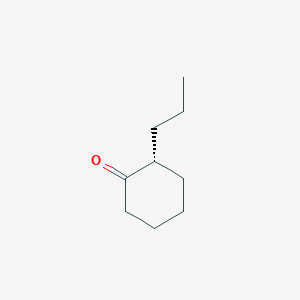
methanol](/img/structure/B13182039.png)
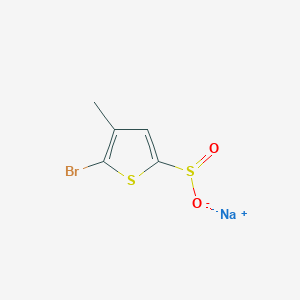
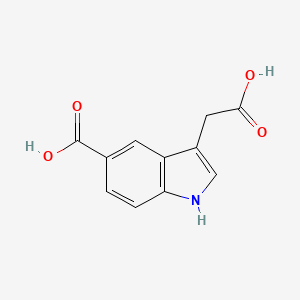
![{1-[2-Amino-1-(2-methylphenyl)ethyl]cyclopentyl}methanol](/img/structure/B13182056.png)
![1-[(2,5-Difluorophenyl)methyl]piperidin-4-amine](/img/structure/B13182065.png)
![Methyl 2,4-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13182070.png)
